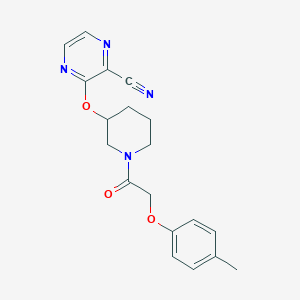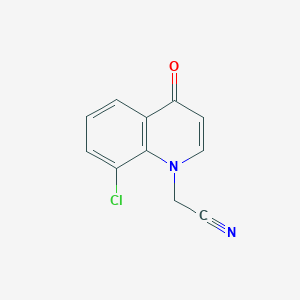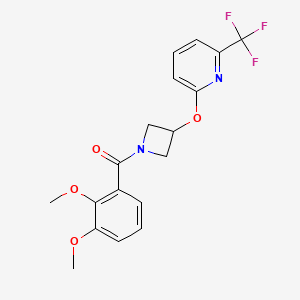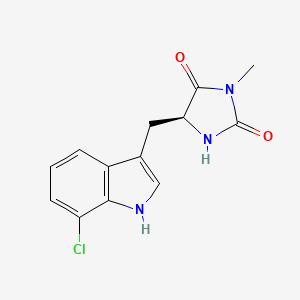
4-Chloro-3-methylphenyl isocyanate
説明
4-Chloro-3-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
This compound is formed during the photochemical degradation of linuron . It has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.59 .Chemical Reactions Analysis
4-Chloro-3-methylphenyl isocyanate is water-reactive. It decomposes in water, releasing flammable, toxic, or corrosive gases . It reacts exothermically with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenyl isocyanate is a colorless liquid with an acrid odor . It is denser than water . Its refractive index is 1.557 , and it has a boiling point of 107 °C .科学的研究の応用
Synthesis of Urea Compounds
4-Chloro-3-methylphenyl isocyanate can be used in the synthesis of various urea compounds . Some examples include:
These compounds have potential applications in various fields such as medicinal chemistry, material science, and more.
Organic Building Block
4-Chloro-3-methylphenyl isocyanate is an organic building block containing an isocyanate group . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.
Photochemical Degradation of Linuron
This compound is formed during the photochemical degradation of linuron , a widely used herbicide. This makes it relevant in environmental science research, particularly in studies related to the environmental impact and degradation pathways of herbicides.
Synthesis of 2-Thiooxazolidin-4-Ones
4-Chloro-3-methylphenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These compounds are of interest in medicinal chemistry due to their biological activities.
Viscosity Studies
The viscosity of 4-Chloro-3-methylphenyl isocyanate as a function of temperature and pressure is studied . This information is important in the design of processes in the chemical industry.
Safety and Hazards
This compound is toxic by ingestion, inhalation, and skin absorption . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .
作用機序
Target of Action
4-Chloro-3-methylphenyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as amines, aldehydes, and alcohols .
Mode of Action
The mode of action of 4-Chloro-3-methylphenyl isocyanate involves its isocyanate group. Isocyanates are highly reactive and can undergo various chemical reactions. They can react exothermically with many classes of compounds, releasing toxic gases . For instance, reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Biochemical Pathways
It’s known that some isocyanates react with water to form amines and liberate carbon dioxide . This suggests that the compound may interfere with biochemical pathways involving these substances.
Pharmacokinetics
It’s known that isocyanates are toxic by ingestion, inhalation, and skin absorption . This suggests that the compound can be absorbed through various routes and could have significant bioavailability.
Result of Action
Exposure to isocyanates can cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air may release toxic, corrosive, or flammable gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-methylphenyl isocyanate. For instance, the compound decomposes in water, and this reaction can release flammable, toxic, or corrosive gases . Furthermore, when heated, vapors of the compound may form explosive mixtures with air .
特性
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)
![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)
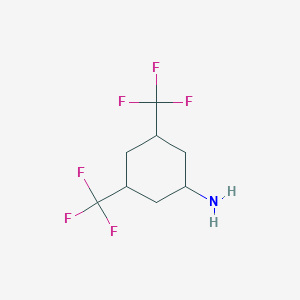
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
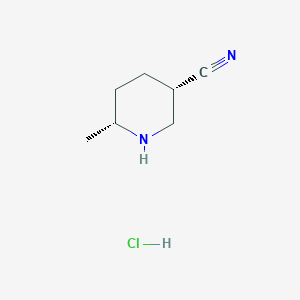
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
